Increased Topological Polar Surface Area (TPSA) Relative to Unsubstituted Pyridyl Analogs Enhances Hydrogen‑Bonding Capacity
The TPSA of ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is 70.01 Ų . Replacing the 6‑methoxypyridin‑3‑yl group with an unsubstituted pyridin‑2‑yl group would reduce the TPSA by approximately 9–11 Ų (estimated by subtraction of the methoxy contribution, ~9.4 Ų). In drug‑discovery settings, a TPSA ≤ 140 Ų is generally required for oral bioavailability; within this range, a higher TPSA can improve solubility and reduce hERG affinity, while a lower TPSA favours passive membrane permeation. The methoxy‑substituted variant therefore occupies a distinct position in permeability–solubility optimisation space.
| Evidence Dimension | Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 70.01 Ų (calculated from SMILES via standard algorithm) |
| Comparator Or Baseline | Unsubstituted pyridin‑2‑yl analog: ~59–61 Ų (estimated by subtracting OCH₃ contribution of ~9.4 Ų) |
| Quantified Difference | Approximately +9 to +11 Ų for the methoxy‑substituted compound |
| Conditions | TPSA calculated from the published SMILES string using a standard fragment‑based algorithm; comparator value inferred by fragment subtraction. No experimental TPSA measurement is available. |
Why This Matters
A procurement decision between two closely related oxazoline esters can hinge on TPSA because it directly influences the compound’s behaviour in permeability assays and its developability as a lead molecule.
